1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate

Medicinal Chemistry Physicochemical Property Scaffold Design

Scaling up the synthesis of muscarinic or nicotinic receptor ligands is often bottlenecked by inefficient late-stage diversification. 1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate (CAS 2060046-14-0) provides a direct solution through its superior methanesulfonate leaving group, enabling efficient nucleophilic displacement for combinatorial library synthesis. • 68% cyclisation yield vs. 64% for the tosylate analog, coupled with a lower molecular weight (191.25 vs. 270.3 g/mol), reduces raw material costs per mole in kg-scale campaigns. • The scaffold's predicted pKa of ~9.86 is ~1.0 units lower than quinuclidine, offering a strategic advantage in tuning peripheral vs. central selectivity in cholinergic programs.

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
Cat. No. B13250497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC12CCN(C1)CC2
InChIInChI=1S/C7H13NO3S/c1-12(9,10)11-7-2-4-8(6-7)5-3-7/h2-6H2,1H3
InChIKeyFICMZJMRWMBUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate: Core Properties & Research


1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate (CAS 2060046-14-0) is a bicyclic amine methanesulfonate ester with the formula C7H13NO3S and a molecular weight of 191.25 g/mol . It is primarily used as a synthetic building block in medicinal chemistry, particularly for installing the rigid 1-azabicyclo[2.2.1]heptane scaffold into target molecules via nucleophilic displacement of the methanesulfonate leaving group. This scaffold is a core component in ligands for cholinergic receptors, including muscarinic and nicotinic acetylcholine receptors [1].

Scaffold installation Rigid 1-azabicyclo[2.2.1]heptane core via nucleophilic displacement
Leaving group Defined methanesulfonate reactivity for SN2 coupling
Enantioselective access Supports synthesis of (4R)-configured muscarinic ligands

1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate: In-Class Analog Differences


The 1-azabicyclo[2.2.1]heptane ring system has a characteristic ring strain and nitrogen basicity (pKa ~9.86 predicted) that differ substantially from the larger 1-azabicyclo[2.2.2]octane (quinuclidine) or smaller pyrrolidine systems [1]. The methanesulfonate ester provides a defined leaving group ability that is regulated by the nitrogen's electronic environment; substituting tosylate, triflate, or halide leaving groups leads to different rates of nucleophilic displacement, which can dramatically shift synthetic yields or pharmacokinetic profiles [2]. Without controlled comparative data, a simple analog substitution risks unpredictable reactivity and biological outcome.

Quinuclidine scaffold
Larger ring system and higher pKa shift protonation state, potentially altering target engagement and distribution.
Tosylate / triflate leaving groups
Different steric and electronic profiles change nucleophilic displacement rates, which may reduce synthetic yield or alter biological outcome.
Parent alcohol analog
Lacks the methanesulfonate leaving group, preventing direct SN2 installation of the bicyclic scaffold without activation.

1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate: Quantitative Differentiation


Predicted Basicity vs. Quinuclidine

The predicted pKa of the 1-azabicyclo[2.2.1]heptane scaffold is 9.86, markedly lower than the experimental pKa of 10.9 for 1-azabicyclo[2.2.2]octane (quinuclidine) [1]. This difference affects protonation state at physiological pH and thus influences both reactivity and biological distribution.

Basicity (pKa)
Class-level inference
Predicted pKa 9.86 vs. quinuclidine 10.9 (Δ ≈ 1.04)
Reduced protonation may shift membrane permeability.
Predicted target vs. experimental comparator.
Medicinal Chemistry Physicochemical Property Scaffold Design

H-Bond Profile vs. Parent Alcohol

The mesylate ester contains 4 H‑bond acceptors and 1 donor, whereas the parent alcohol 1-azabicyclo[2.2.1]heptan-4-ol has 2 acceptors and 1 donor [1]. The additional acceptors come from the sulfonate oxygens, which increase polar surface area and can lower passive permeability.

H‑Bond profile
4 H‑bond acceptors (mesylate) vs. 2 (parent alcohol)
Increased polarity may lower passive permeability.
Derived from canonical SMILES descriptors.
Drug Design Physicochemical Property Permeability

Synthesis Enantiopurity vs. Alternative Leaving Groups

An enantiospecific synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives proceeds via the mesylate intermediate, achieving a ring-closure yield of 68% after deprotection [1]. This is comparable to the 64% yield reported for the corresponding tosylate ester, indicating that the mesylate offers a better balance of reactivity and crystallinity than the tosylate under the same conditions.

Cyclisation yield
68 % (mesylate route) vs. 64 % (tosylate route)
Supports large-scale synthesis efficiency.
Cross-study comparable conditions.
Synthetic Chemistry Enantioselective Synthesis Process Chemistry

1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate: Application Scenarios


Enantioselective Scaffold Installation for Muscarinic Ligands

The compound enables enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane-containing muscarinic antagonists, where the lower pKa relative to quinuclidine can improve peripheral vs. central selectivity [1]. This is directly supported by the pKa difference of ~1.0 units (Section 3, Evidence 1).

Process-Scale Synthesis Cost-Yield Profile

The mesylate's cyclisation yield of 68% versus 64% for the tosylate, combined with a lower molecular weight (191.25 vs. 270.3 g/mol), reduces raw material costs per mole of product (Section 3, Evidence 3), making it suitable for kilogram-scale campaigns.

Late-Stage Functionalization via Nucleophilic Displacement

The methanesulfonate group acts as a superior leaving group relative to halides in SN2 reactions with the bicyclic scaffold, enabling efficient late-stage diversification in combinatorial library synthesis.

Application
Selection Property
Validation Focus
Muscarinic ligand scaffold installation
Bicyclic amine with tunable basicity vs. quinuclidine
Receptor subtype selectivity and permeability balance
Process-scale synthesis
Mesylate leaving group reactivity and crystallinity
Cyclisation efficiency and raw material cost
Late-stage diversification
Methanesulfonate as SN2 leaving group
Combinatorial library diversification outcomes
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